



# Mipsagargin (G-202): Application Notes and Protocols for Phase I Clinical Trials

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel thapsigargin-based prodrug, **mipsagargin** (G-202), as investigated in Phase I clinical trials. **Mipsagargin** is a targeted chemotherapeutic agent designed to be activated by prostate-specific membrane antigen (PSMA), leading to the localized release of a potent cytotoxin.

#### **Mechanism of Action**

**Mipsagargin** is a prodrug that consists of a cytotoxic analog of thapsigargin, 12-ADT, linked to a peptide that masks its activity.[1] This peptide is specifically cleaved by the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and within the neovasculature of many solid tumors.[1][2] Upon cleavage of the masking peptide, the active component, 12-ADT-Asp, is released.[2][3] This active molecule potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[2][3] The inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels, which in turn triggers apoptosis (programmed cell death).[1][2]





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Caption: Mipsagargin's mechanism of action.

## **Dosage and Administration in Phase I Trials**

The Phase I clinical trial for **mipsagargin** in patients with advanced solid tumors employed a dose-escalation strategy to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[3][4]

### **Dose Escalation Summary**

A modified Fibonacci schema was used for dose escalation.[3][4] A total of 44 patients were treated across a range of doses.[3]

Dose Level	Mipsagargin Dose (mg/m²)	Number of Patients in Dose Escalation
1	1.2	N/A
	(escalating doses)	28
8	88	N/A
RP2D	66.8	16 (in expansion cohort)

Data compiled from multiple sources.[3][4][5]

#### Recommended Phase II Dose (RP2D) and Administration

The RP2D was established to mitigate infusion-related reactions (IRRs) and creatinine elevations observed at higher doses.[3][4]



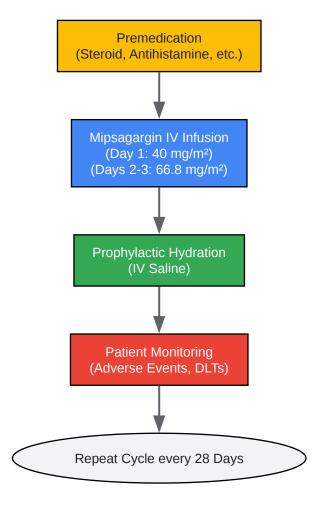
Parameter	Details
Dosage	Day 1: 40 mg/m²Days 2 & 3: 66.8 mg/m²
Administration	Intravenous (IV) infusion
Cycle	Days 1, 2, and 3 of a 28-day cycle

This regimen was established to improve tolerability.[3][4][5]

# **Experimental Protocols**Patient Population

The Phase I trial enrolled patients with refractory, advanced, or metastatic solid tumors.[3][4]

#### **Treatment Protocol**





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Caption: Mipsagargin Phase I treatment workflow.

- 1. Premedication: To prevent infusion-related reactions, a standard premedication regimen was recommended, which included a steroid, anti-histamine, anti-nausea medication, anti-pyretic, and an H2 blocker, administered according to institutional guidelines.[3]
- 2. **Mipsagargin** Administration: **Mipsagargin** was administered as an intravenous infusion on days 1, 2, and 3 of each 28-day cycle.[3][4]
- 3. Prophylactic Hydration: To mitigate potential nephrotoxicity, guidelines for prophylactic hydration with an intravenous infusion of saline were provided for each day of **mipsagargin** administration.[3]

#### **Safety and Efficacy Assessments**

Dose-Limiting Toxicities (DLTs): One DLT, a Grade 3 rash, was observed during the dose-escalation phase.[3][4] At the 88 mg/m² dose level, Grade 2 infusion-related reactions and a Grade 2 creatinine elevation led to the determination of 66.8 mg/m² as the RP2D.[3][4] Two patients experienced reversible Grade 3 acute renal failure.[3][4]

Adverse Events (AEs): The most common treatment-related adverse events included fatigue, rash, nausea, pyrexia, and infusion-related reactions.[3][4]

Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[3][4] While no clinical responses were observed in the Phase I trial, prolonged disease stabilization was noted in a subset of patients.[3][4]

#### **Pharmacokinetic Analysis**

Plasma samples were analyzed to determine the pharmacokinetics of **mipsagargin**.[3][4] The plasma concentration-time profiles were best represented by a biexponential model, which suggested time-invariant kinetics.[3]

### Conclusion



The Phase I clinical trial of **mipsagargin** established an acceptable safety profile and a recommended Phase II dosing regimen. The findings demonstrated the feasibility of targeting PSMA-expressing tumors with a thapsigargin-based prodrug. Further investigation in Phase II trials is warranted to fully evaluate the anti-tumor activity of **mipsagargin**.

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